

High-performance liquid chromatography (HPLC) method for 3-Hydroxy-2-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-2-methoxybenzaldehyde

Cat. No.: B043290

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An Application Note and Protocol for the HPLC Analysis of **3-Hydroxy-2-methoxybenzaldehyde**

Introduction

3-Hydroxy-2-methoxybenzaldehyde, an isomer of vanillin, is a significant compound in various fields, including the food, pharmaceutical, and chemical industries. Its accurate quantification is crucial for quality control, impurity profiling, and research and development. High-performance liquid chromatography (HPLC) is a precise and reliable technique for the analysis of this and other phenolic compounds.[1] This document provides a detailed application note and protocol for the determination of **3-Hydroxy-2-methoxybenzaldehyde** using a reverse-phase HPLC (RP-HPLC) method.

Principle

The method employs a reverse-phase C18 column to separate **3-Hydroxy-2-methoxybenzaldehyde** from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of a mixture of acetonitrile and water with a phosphoric acid modifier is used to ensure consistent elution and

peak shape. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

Equipment and Materials

- **HPLC System:** A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- **Column:** A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.^[1]
- **Data Acquisition and Processing Software:** To control the HPLC system and analyze the chromatograms.
- **Analytical Balance:** For accurate weighing of standards and samples.
- **Volumetric Flasks and Pipettes:** Class A, for the preparation of standards and sample solutions.
- **Syringe Filters:** 0.45 µm porosity, for filtering sample and standard solutions before injection.

Reagents and Standards

- **3-Hydroxy-2-methoxybenzaldehyde:** Reference standard of known purity.
- **Acetonitrile (MeCN):** HPLC grade.
- **Water:** HPLC grade or ultrapure water.
- **Phosphoric Acid (H₃PO₄):** Analytical grade.
- **Methanol:** HPLC grade (for cleaning and storage).

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of **3-Hydroxy-2-methoxybenzaldehyde**.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile and Water with 0.1% Phosphoric Acid
Elution Mode	Isocratic
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25 °C
Detection Wavelength	280 nm ^[2]
Run Time	Approximately 10 minutes

Preparation of Solutions

- **Mobile Phase Preparation:** Prepare a suitable mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. For example, to prepare 1 L of mobile phase, mix 400 mL of acetonitrile with 600 mL of water and add 1 mL of phosphoric acid. Degas the mobile phase before use.
- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of **3-Hydroxy-2-methoxybenzaldehyde** reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Preparation:** Accurately weigh a known amount of the sample and dissolve it in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range. The solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.^[1]

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a working standard solution (e.g., 25 µg/mL) multiple times. The system suitability parameters should meet the acceptance criteria outlined in the table below.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% (for n=5 injections)

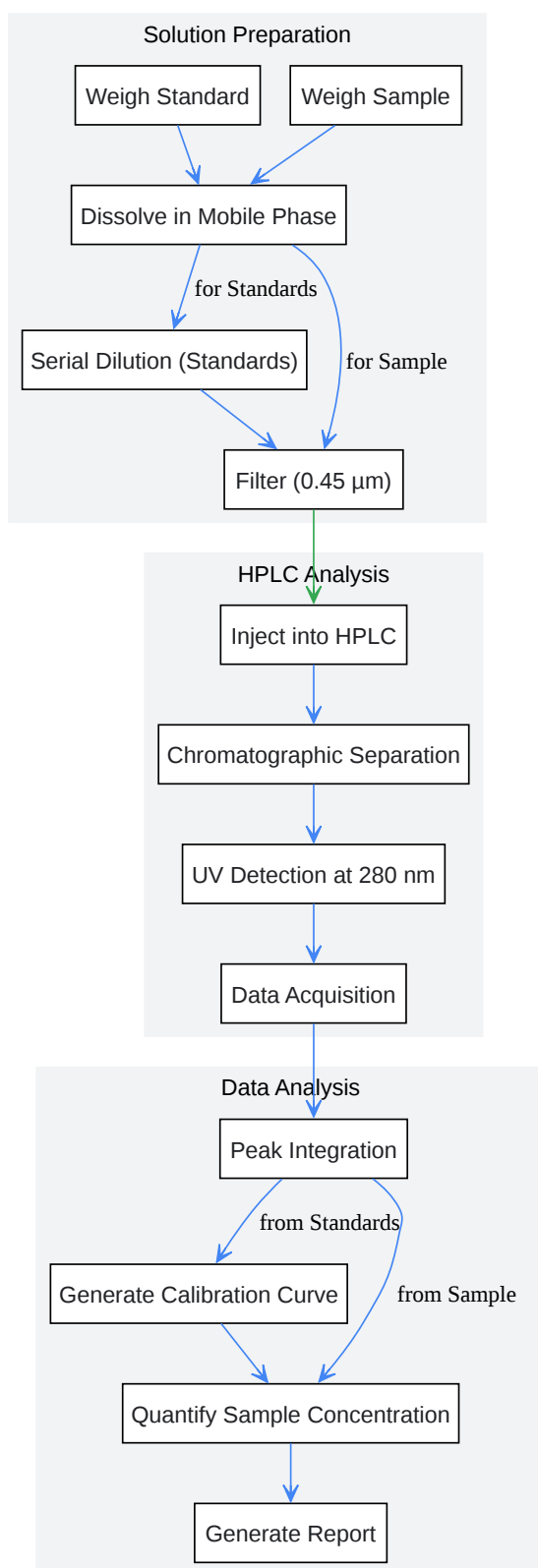
Data Presentation

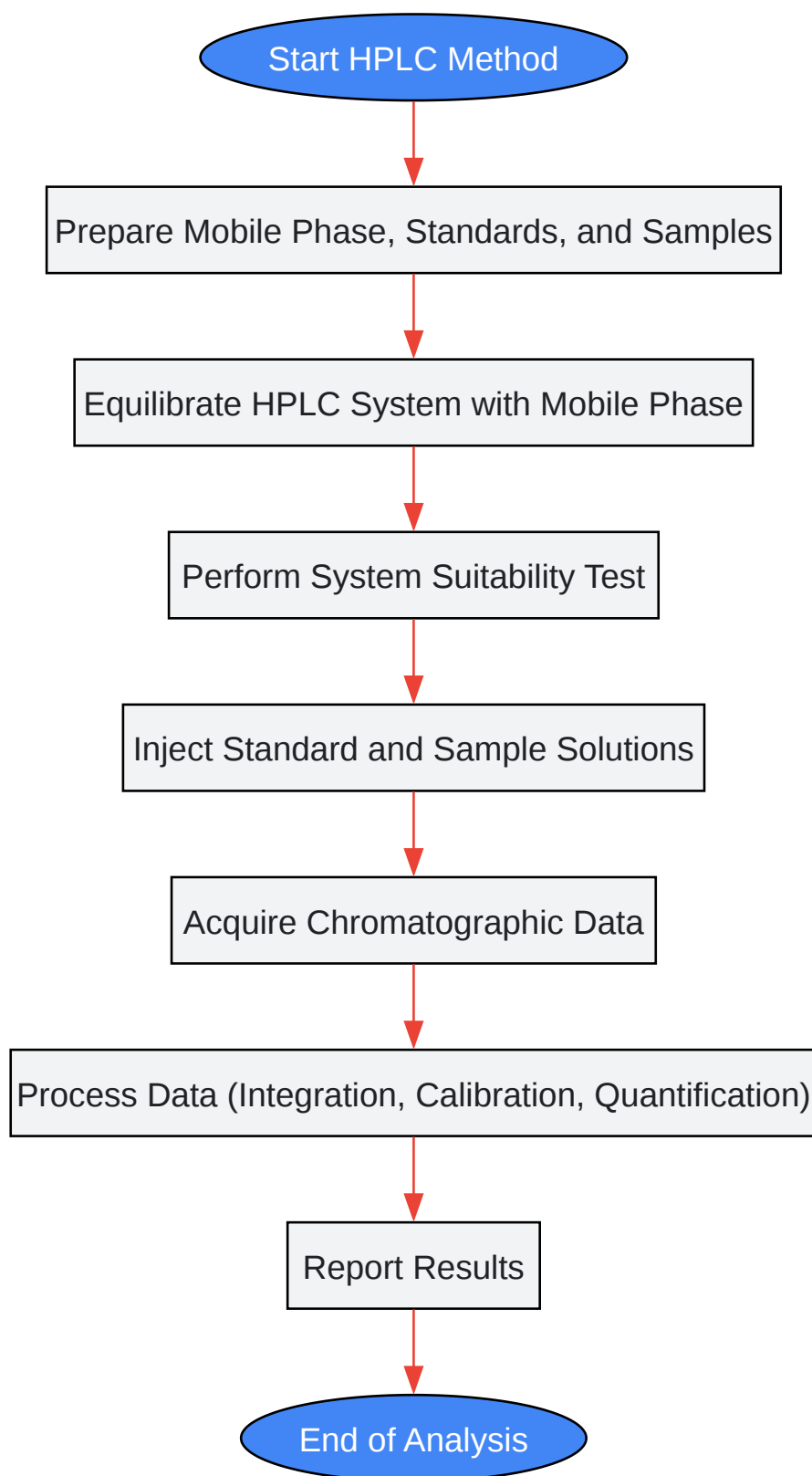
The quantitative data for method validation, based on typical performance for similar compounds, are summarized in the following table.[\[2\]](#)

Validation Parameter	Typical Performance
Linearity (Concentration Range)	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (RSD)	Repeatability: < 1.0%; Intermediate Precision: < 2.0%
Limit of Detection (LOD)	Dependent on the instrument, typically in the ng/mL range.
Limit of Quantification (LOQ)	Dependent on the instrument, typically in the ng/mL range.

Mandatory Visualization

The following diagrams illustrate the key workflows for the HPLC analysis of **3-Hydroxy-2-methoxybenzaldehyde**.





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References

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